4-chloro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NH-N=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(E)-(dimethylamino)methylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-chloro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the trimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity.
Properties
Molecular Formula |
C17H17ClN2O4 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-19-20-17(21)12-4-6-13(18)7-5-12/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChI Key |
BNWBWFSIYZNRSX-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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